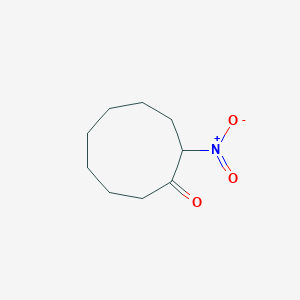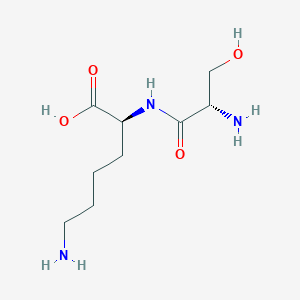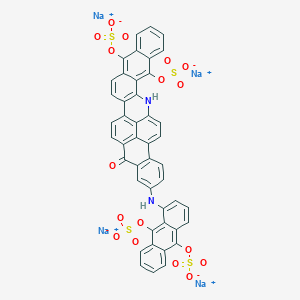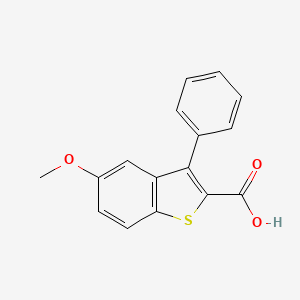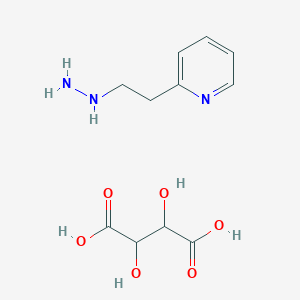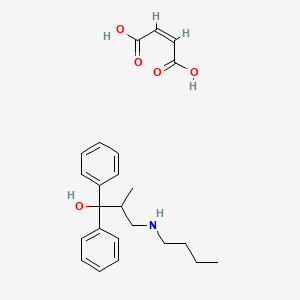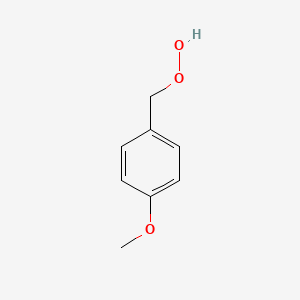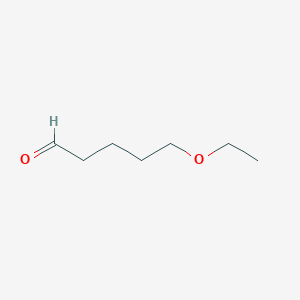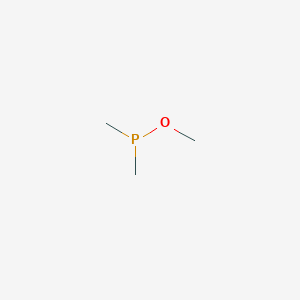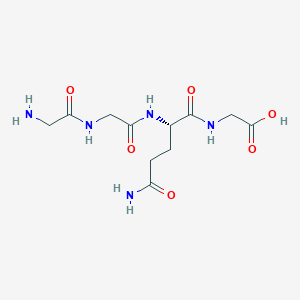
2-Ethyl-3-phenyl-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring This compound is characterized by the presence of an ethyl group at the second position and a phenyl group at the third position of the indanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenyl-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-ethylbenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the indanone structure.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of 2-ethyl-3-bromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Ethyl-3-phenyl-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Ethyl-3-phenyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Ethyl-3-phenyl-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Phenyl-1H-inden-1-one: Lacks the ethyl group at the second position.
3-Phenyl-1H-inden-1-one: Lacks the ethyl group at the second position.
2-Ethyl-1H-inden-1-one: Lacks the phenyl group at the third position.
Uniqueness
2-Ethyl-3-phenyl-1H-inden-1-one is unique due to the presence of both an ethyl group at the second position and a phenyl group at the third position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indanone derivatives.
属性
CAS 编号 |
21397-03-5 |
|---|---|
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-ethyl-3-phenylinden-1-one |
InChI |
InChI=1S/C17H14O/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)17(13)18/h3-11H,2H2,1H3 |
InChI 键 |
PPBJLNNCWLIYDE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


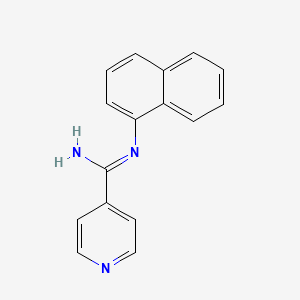
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
